4-(3-Hydroxypropyl)benzaldehyde
Overview
Description
4-(3-Hydroxypropyl)benzaldehyde is an organic compound with the molecular formula C10H12O2. It features a benzene ring substituted with a hydroxypropyl group and an aldehyde group. This compound is known for its aromatic properties and is used in various chemical syntheses and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(3-Hydroxypropyl)benzaldehyde can be synthesized through several methods. One common route involves the reaction of 4-hydroxybenzaldehyde with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures.
Another method involves the reduction of 4-(3-hydroxypropyl)benzoic acid using a reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound.
Industrial Production Methods
Industrial production of this compound often involves catalytic processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) are used to facilitate the hydrogenation of precursor compounds under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
4-(3-Hydroxypropyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form 4-(3-hydroxypropyl)benzoic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH4).
Substitution: The hydroxypropyl group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-(3-hydroxypropyl)benzoic acid.
Reduction: 4-(3-hydroxypropyl)benzyl alcohol.
Substitution: Various substituted benzaldehydes depending on the nucleophile used.
Scientific Research Applications
4-(3-Hydroxypropyl)benzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 4-(3-Hydroxypropyl)benzaldehyde involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with amines, which are important in biochemical pathways. The hydroxypropyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
Benzaldehyde: Lacks the hydroxypropyl group, making it less versatile in certain chemical reactions.
4-Hydroxybenzaldehyde: Contains a hydroxyl group directly attached to the benzene ring, differing in reactivity and applications.
4-(3-Hydroxypropyl)benzoic acid: An oxidized form of 4-(3-Hydroxypropyl)benzaldehyde, used in different contexts due to its carboxylic acid group.
Uniqueness
This compound is unique due to the presence of both an aldehyde group and a hydroxypropyl group, allowing it to participate in a wide range of chemical reactions and making it valuable in various research and industrial applications.
Properties
IUPAC Name |
4-(3-hydroxypropyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O2/c11-7-1-2-9-3-5-10(8-12)6-4-9/h3-6,8,11H,1-2,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDGXOVRNIKDKFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCO)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00513185 | |
Record name | 4-(3-Hydroxypropyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81121-62-2 | |
Record name | 4-(3-Hydroxypropyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00513185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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